
5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, substituted phenyl groups, and a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Carboxamide Formation: The carboxamide group is formed by reacting the furan derivative with an amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, especially at the chloro-substituted phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It could be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.
Biochemical Studies: It could be used as a probe to study enzyme mechanisms or receptor-ligand interactions.
Medicine
Therapeutic Potential: The compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.
Industry
Chemical Manufacturing: It could be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity through binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways, leading to changes in gene expression or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
5-(3-chloro-2-methylphenyl)-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-aminophenyl)furan-2-carboxamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
Substituent Effects: The presence of the ethoxy and nitro groups may impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
Functional Group Interactions: The combination of the furan ring, phenyl groups, and carboxamide functional group may result in distinctive interactions with molecular targets, setting it apart from similar compounds.
Properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-3-27-13-7-8-16(17(11-13)23(25)26)22-20(24)19-10-9-18(28-19)14-5-4-6-15(21)12(14)2/h4-11H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTGKBPQHCGHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.